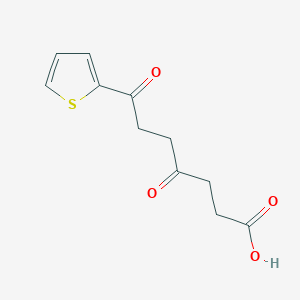

4,7-Dioxo-7-thiophen-2-yl-heptanoic acid

Description

BenchChem offers high-quality 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dioxo-7-thiophen-2-ylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c12-8(4-6-11(14)15)3-5-9(13)10-2-1-7-16-10/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUGOXHLJJWQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387800 | |

| Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24090-18-4 | |

| Record name | 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,7-Dioxo-7-thiophen-2-yl-heptanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring reproducibility, safety, and a fundamental understanding of molecular properties. This guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. We will employ an integrated analytical approach, leveraging High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development, offering not just a series of steps, but the strategic rationale behind a robust, self-validating analytical workflow. All protocols adhere to established principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability.[1][2][3]

Foundational Analysis: Elemental Composition and Degree of Unsaturation

The first and most critical step in elucidating any unknown structure is to determine its exact molecular formula. This information provides the atomic "parts list" and allows for the calculation of the Degree of Unsaturation (DoU), offering the initial clues into the presence of rings and/or multiple bonds. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobaric ions), enabling the unambiguous determination of the molecular formula. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, minimizing initial fragmentation and simplifying interpretation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Data Processing: Compare the measured m/z of the most abundant molecular ion species against the theoretical exact masses for plausible formulas using the instrument's software. The formula with the lowest mass error (typically < 5 ppm) is confirmed.

Anticipated Results: For 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, the molecular formula is C₁₁H₁₂O₄S.[4]

-

Theoretical Exact Mass of [C₁₁H₁₂O₄S+H]⁺: 241.0535

-

Expected HRMS Result: A measured m/z of ~241.0535, confirming the elemental composition.

Degree of Unsaturation (DoU) Calculation

With a confirmed molecular formula, the DoU is calculated to guide the subsequent spectral interpretation.

-

Formula: DoU = C - (H/2) + (N/2) + 1

-

Calculation for C₁₁H₁₂O₄S: DoU = 11 - (12/2) + (0/2) + 1 = 6

This DoU of 6 indicates a combination of six rings and/or π-bonds. This is a crucial piece of information that we will seek to satisfy with the following spectroscopic data. A plausible hypothesis is a thiophene ring (1 ring + 2 π-bonds = 3 DoU) and three carbonyl groups (3 x 1 π-bond = 3 DoU), which perfectly accounts for the calculated value.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Expertise & Causality: The energy of molecular vibrations is quantized and specific to the type of bond and the atoms it connects. Carbonyl (C=O) groups, in particular, produce a very strong and sharp absorption band that is easily identifiable.[5][6] The precise position of this band provides clues about the electronic environment of the carbonyl, distinguishing between ketones, carboxylic acids, and esters.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample scan to the background scan to produce the final absorbance spectrum.

Data Presentation: Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assigned Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1715 | Strong, Sharp | C=O stretch | Aliphatic Ketone (C4=O) |

| ~1705 | Strong, Sharp | C=O stretch | Carboxylic Acid (C1=O) |

| ~1670 | Strong, Sharp | C=O stretch | Aryl Ketone (conjugated, C7=O) |

| ~3100 | Weak | C-H stretch | Aromatic (Thiophene) |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic (CH₂) |

| ~1410 | Medium | C=C stretch | Aromatic Ring (Thiophene) |

| ~1280 | Strong | C-O stretch | Carboxylic Acid |

The presence of a very broad O-H stretch and multiple distinct C=O absorptions would provide strong, early evidence for the proposed keto-acid structure.

Constructing the Molecular Framework: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. Our strategy will be to use 1D NMR (¹H and ¹³C) to identify all unique proton and carbon environments and then use 2D NMR (COSY, HSQC, HMBC) to piece the molecular puzzle together. All data should be acquired and reported according to established standards.[9][10]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz).

-

Experiments: Perform ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments.

Initial Scaffolding: ¹H and ¹³C NMR

-

¹H NMR: Provides information on the chemical environment, number (via integration), and neighboring protons (via splitting) for all hydrogen atoms.

-

¹³C NMR with DEPT-135: Identifies all unique carbon atoms and classifies them. DEPT-135 distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons are absent.

Data Presentation: Predicted 1D NMR Assignments

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase |

| 1 (-COOH) | ~11-12 | broad singlet | 1H | ~175 | (absent) |

| 2 (-CH₂-) | ~2.6 | triplet | 2H | ~33 | Negative |

| 3 (-CH₂-) | ~3.0 | triplet | 2H | ~38 | Negative |

| 4 (-C=O-) | - | - | - | ~208 | (absent) |

| 5 (-CH₂-) | ~3.1 | triplet | 2H | ~39 | Negative |

| 6 (-CH₂-) | ~2.8 | triplet | 2H | ~28 | Negative |

| 7 (-C=O-) | - | - | - | ~192 | (absent) |

| Thiophene-H3' | ~7.2 | dd | 1H | ~128 | Positive |

| Thiophene-H4' | ~7.8 | dd | 1H | ~134 | Positive |

| Thiophene-H5' | ~7.9 | dd | 1H | ~135 | Positive |

| Thiophene-C2' | - | - | - | ~144 | (absent) |

| Thiophene-C3' | - | - | - | ~128 | (absent) |

| Thiophene-C4' | - | - | - | ~134 | (absent) |

| Thiophene-C5' | - | - | - | ~135 | (absent) |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Establishing Connectivity: 2D NMR Spectroscopy

2D NMR experiments are essential for unambiguously connecting the atoms assigned in the 1D spectra.[11][12][13][14]

A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

COSY reveals scalar couplings between protons, typically those separated by two or three bonds. This allows us to trace out the aliphatic chain and the thiophene ring spin systems independently.

Caption: Key one-bond ¹H-¹³C HSQC correlations.

C. HMBC (Heteronuclear Multiple Bond Correlation): The Final Assembly

HMBC is the ultimate structure-solving experiment, revealing correlations between protons and carbons over two to three bonds. This allows us to connect the independent fragments (the two aliphatic pieces and the thiophene ring) across the non-protonated quaternary carbonyl carbons.

Key Diagnostic HMBC Correlations:

-

H2/H3 to C1 and C4: The protons on C2 and C3 will show correlations to the carboxylic acid carbon (C1) and the ketone carbon (C4), establishing the HOOC-CH₂-CH₂-C=O fragment.

-

H5/H6 to C4 and C7: The protons on C5 and C6 will correlate to both ketone carbons (C4 and C7), bridging the two carbonyls.

-

H6 and H3' to C7: The protons on C6 and the adjacent thiophene proton (H3') will both show correlations to the aryl ketone carbon (C7), definitively linking the aliphatic chain to the thiophene ring.

Sources

- 1. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. safetyculture.com [safetyculture.com]

- 4. 24090-18-4|4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid|BLD Pharm [bldpharm.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. iupac.org [iupac.org]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. youtube.com [youtube.com]

- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 14. scribd.com [scribd.com]

An In-Depth Technical Guide to (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid: A Cornerstone of Modern Cephalosporin Synthesis

Explanatory Note: The CAS number provided in the topic, 24090-18-4, corresponds to the chemical 4,7-dioxo-7-thiophen-2-ylheptanoic acid [1][2][3][4][5]. However, the context of the request—targeting researchers and drug development professionals with an in-depth guide—strongly suggests an interest in a key pharmaceutical intermediate. The chemical name most closely associated with this field of research and frequently discussed in the provided search results is (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid , which is correctly identified by the CAS number 65872-41-5 [6][7][8][9]. This guide will focus on the latter compound due to its profound significance in the development of third-generation cephalosporin antibiotics.

Introduction: The Strategic Importance of a Side Chain

(Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid, often referred to as syn-Thiazoximic Acid, is a heterocyclic compound that represents a pivotal structural motif in medicinal chemistry[6][8]. Its incorporation as a side chain in the 7-aminocephalosporanic acid (7-ACA) nucleus marked a significant breakthrough in antibacterial therapy. This specific side chain is responsible for conferring two critical properties to modern cephalosporins: broadened antibacterial spectrum against Gram-negative bacteria and, crucially, enhanced stability against β-lactamase enzymes—the primary mechanism of resistance for many pathogenic bacteria[3]. The precise stereochemistry of the methoxyimino group, specifically the (Z)- or syn-configuration, is paramount for this biological activity[3]. This guide provides a comprehensive overview of its synthesis, mechanism of action, and the technical considerations essential for its application in drug development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of this intermediate are fundamental for its use in synthesis and formulation. The compound is typically a white to light yellow crystalline powder[6].

| Identifier | Value |

| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid[3] |

| Synonyms | syn-Thiazoximic Acid, (Z)-2-(2-Aminothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid[8] |

| CAS Number | 65872-41-5[8] |

| Molecular Formula | C₆H₇N₃O₃S[6][8] |

| Molecular Weight | 201.20 g/mol [8] |

| Appearance | White to light yellow crystalline powder[6] |

| Melting Point | ~192-204 °C (with decomposition)[6][10] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating); Soluble in Dimethylformamide[10][11] |

| pKa | ~2.97-3.84 (Predicted)[10][12] |

Synthesis and Manufacturing: A Strategic Approach

The synthesis of (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. The core of the synthesis is the construction of the 2-aminothiazole ring, a variation of the Hantzsch thiazole synthesis, followed by the introduction and methylation of the oxime group.

One industrially relevant pathway involves the oximation of a 4-chloroacetoacetic ester, cyclization with thiourea, and subsequent methylation[2]. The causality behind this sequence is efficiency; it allows for the formation of the core heterocyclic structure early in the process without the need to isolate all intermediates, which can improve overall yield[2]. The use of phase transfer catalysis during the methylation step is a key process optimization, significantly increasing the yield from 40-50% to over 80% by facilitating the reaction between the aqueous and organic phases[2].

Representative Synthesis Workflow Diagram

Caption: A generalized synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis from Ethyl Ester

This protocol is a representative method for the final hydrolysis step, a common procedure in academic and industrial settings.

-

Suspension: Suspend 0.2 moles of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate in 200 mL of ethanol in a suitable reaction vessel[10].

-

Saponification: Add 1 N aqueous sodium hydroxide solution to the suspension. The choice of a hydroxide base is critical for the saponification of the ester to a carboxylate salt.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete consumption of the starting material.

-

Neutralization & Solvent Removal: Upon completion, carefully adjust the pH of the solution to 7.0 using a 10% aqueous hydrochloric acid solution. Remove the ethanol via distillation under reduced pressure[10]. This step is crucial to prevent interference from the organic solvent in the subsequent steps.

-

Purification: Wash the remaining aqueous phase with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Precipitation: Adjust the pH of the aqueous phase to approximately 2.8 with 10% aqueous hydrochloric acid. The acidic pH protonates the carboxylate, reducing its water solubility and causing it to precipitate[10].

-

Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the precipitated solid by filtration.

-

Final Washing & Recrystallization: Wash the collected crystals with acetone and recrystallize from ethanol to yield the final, purified product[10].

Role in Antibiotic Design & Mechanism of Action

The primary value of (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid lies in its function as a building block for semi-synthetic cephalosporins[2]. When this moiety is acylated to the 7-amino position of the cephalosporin core, it fundamentally alters the drug's properties.

Causality of Enhanced Activity:

-

β-Lactamase Stability: The methoxyimino group provides steric hindrance, physically blocking the approach of β-lactamase enzymes. These enzymes would otherwise hydrolyze the amide bond of the β-lactam ring, inactivating the antibiotic. The syn or (Z)-geometry is sterically optimal for this protective effect.

-

Target Affinity: The entire side chain structure enhances the binding affinity of the cephalosporin to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall.

-

Mechanism of Action: By binding to and inactivating PBPs (transpeptidases), the cephalosporin inhibits the final step of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. This leads to cell lysis and bacterial death[3].

Diagram of Bacterial Cell Wall Synthesis Inhibition

Caption: Mechanism of action of cephalosporins containing the aminothiazole side chain.

Safety, Handling, and Storage

Proper handling of this chemical is essential in a research and development environment. It is classified as an irritant, and appropriate personal protective equipment should always be used.

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation[11] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water[11]. |

| Eye Irritation | H319: Causes serious eye irritation[11] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10]. |

| Respiratory Irritation | H335: May cause respiratory irritation[10] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area[10]. |

| Storage | Store in a cool, dark, and dry place under an inert atmosphere. The compound is sensitive to air and moisture[10][11]. |

References

-

PubChemLite. 24090-18-4 (C11H12O4S). [Link]

-

Chemchart. Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

-

3ASenrise. (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid, 99%. [Link]

- Patents Google. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.

-

Pharmaffiliates. (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)aceticAcid (BSC). [Link]

-

960化工网. CAS No.24090-18-4. [Link]

-

ChemSrc. 4,7-DIOXO-7-THIOPHEN-2-YL-HEPTANOIC ACID | 24090-18-4. [Link]

-

PubChem. 2-Propenoic acid, 2-hydroxyethyl ester, polymer with 1,1'-methylenebis(4-isocyanatocyclohexane) and alpha,alpha',alpha''-1,2,3. [Link]

-

ECHA. Substance Information. [Link]

-

ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

PubChem. 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid. [Link]

Sources

- 1. PubChemLite - 24090-18-4 (C11H12O4S) [pubchemlite.lcsb.uni.lu]

- 2. 24090-18-4|4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid|BLD Pharm [bldpharm.com]

- 3. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 4. 24090-18-4(4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid) | Kuujia.com [kuujia.com]

- 5. 4,7-DIOXO-7-THIOPHEN-2-YL-HEPTANOIC ACID | 24090-18-4 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 65872-41-5 | (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid [3asenrise.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2-甲氧氨基-2-(2-氨基噻唑)-4-乙酸,主要为顺式 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4,7-dioxo-7-p-tolyl-heptanoic acid | CAS#:522663-97-4 | Chemsrc [chemsrc.com]

- 11. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 12. 2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid(65872-41-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Unlocking the Therapeutic Potential of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid: A Technical Guide for Preclinical Investigation

Abstract

This technical guide outlines a comprehensive preclinical research plan to investigate the potential biological activity of the novel compound, 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. Based on a detailed analysis of its structural motifs—a thiophene ring and a γ-keto acid chain—we hypothesize that this molecule may act as a modulator of key enzymes in metabolic pathways. This document provides a strategic framework for researchers, scientists, and drug development professionals to explore its therapeutic promise, with a primary focus on its potential as an inhibitor of succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT), a critical enzyme in ketone body metabolism implicated in metabolic disorders such as type 2 diabetes. We present a phased experimental approach, from initial in vitro enzyme inhibition assays to cellular target engagement and in vivo efficacy studies, complete with detailed, actionable protocols and data interpretation guidelines.

Introduction: The Scientific Rationale

The confluence of a thiophene core and a keto acid functional group in 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid presents a compelling case for its investigation as a potential therapeutic agent. Thiophene and its derivatives are established pharmacophores present in a multitude of FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The thiophene ring's unique electronic and steric properties often contribute to enhanced target binding and favorable pharmacokinetic profiles.

Concurrently, keto acids are pivotal intermediates in fundamental metabolic pathways, including the citric acid cycle.[4] Their structural features allow them to interact with the active sites of various enzymes. The presence of two ketone groups and a carboxylic acid in the heptanoic acid chain of our lead compound suggests the potential for specific interactions with enzymatic targets that recognize such functionalities.

Our central hypothesis is that 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid functions as an inhibitor of succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT) . SCOT is a key enzyme responsible for the initial and rate-limiting step of ketone body utilization in extrahepatic tissues.[5] Inhibition of SCOT has been shown to decrease ketone oxidation, which can lead to improved glycemia in the context of obesity and type 2 diabetes.[5][6][7] The structure of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, with its dicarbonyl system and terminal carboxylic acid, bears resemblance to the natural substrates of SCOT, suggesting it could act as a competitive or mixed-type inhibitor.

This guide will provide the scientific community with a rigorous, step-by-step roadmap to validate this hypothesis and explore the broader therapeutic landscape of this promising molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is fundamental for its development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄S | [8] |

| Molecular Weight | 240.28 g/mol | [8] |

| CAS Number | 24090-18-4 | [8] |

| Appearance | Solid (predicted) | N/A |

| Solubility | To be determined experimentally | N/A |

| Stability | To be determined experimentally | N/A |

Synthesis: While commercially available from vendors like BLDpharm[8], a scalable synthesis route is crucial for further development. A potential synthetic approach involves the Friedel-Crafts acylation of thiophene with a suitable derivative of heptanedioic acid. The reaction conditions would need to be optimized to ensure selective acylation at the 2-position of the thiophene ring and to manage the reactivity of the two carbonyl groups. For initial studies, commercial sourcing is recommended. For later-stage development, a synthetic route such as the one described by Mishra et al. for other thiophene derivatives could be adapted.[9]

A Phased Approach to Unraveling Biological Activity

We propose a multi-phase investigational plan designed to systematically evaluate the biological activity of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, from initial target validation to preclinical proof-of-concept.

Caption: Phased experimental workflow for investigating the biological activity of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.

Phase 1: In Vitro Target Validation - Is it a SCOT Inhibitor?

The initial phase focuses on directly assessing the inhibitory potential of the compound against purified SCOT enzyme.

3.1.1. Experimental Protocol: SCOT Enzyme Inhibition Assay

This protocol is designed to determine if 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid directly inhibits SCOT activity.[10][11]

-

Reagents and Materials:

-

Purified recombinant human SCOT enzyme.

-

Succinyl-CoA.

-

Acetoacetate.

-

Coenzyme A.

-

Coupled enzyme system (e.g., citrate synthase and malate dehydrogenase) for signal detection.

-

NAD⁺.

-

4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (dissolved in a suitable solvent, e.g., DMSO).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20 mM MgCl₂).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

-

-

Assay Procedure: a. Prepare a stock solution of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid and create a dilution series. b. In a 96-well plate, add the assay buffer, succinyl-CoA, NAD⁺, and the coupled enzymes. c. Add varying concentrations of the test compound or vehicle control to the wells. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding acetoacetate to all wells. f. Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: a. Calculate the initial reaction rates (V₀) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value from the dose-response curve.

3.1.2. Experimental Protocol: Enzyme Kinetic Analysis

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis will be performed.[12][13][14]

-

Procedure: a. Perform the SCOT inhibition assay as described above, but with varying concentrations of both the substrate (acetoacetate) and the inhibitor. b. Keep the concentration of the other substrate (succinyl-CoA) constant and at a saturating level.

-

Data Analysis: a. Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration. b. Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.

Caption: Hypothesized competitive inhibition of SCOT by 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.

Phase 2: Cellular Target Engagement and Preliminary Safety Assessment

This phase aims to confirm that the compound can interact with its target in a cellular environment and to perform an initial assessment of its safety profile.

3.2.1. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[15][16][17][18]

-

Cell Culture and Treatment: a. Culture a suitable cell line expressing SCOT (e.g., HepG2 cells) to confluence. b. Treat the cells with varying concentrations of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid or vehicle control for a defined period (e.g., 1-2 hours).

-

Thermal Shift and Lysis: a. Harvest the cells and resuspend them in a physiological buffer. b. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling. c. Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.

-

Protein Analysis: a. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. b. Analyze the amount of soluble SCOT protein in each sample by Western blotting or an AlphaScreen-based assay.[18]

-

Data Analysis: a. Generate melting curves for SCOT at each inhibitor concentration. b. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3.2.2. Experimental Protocol: In Vitro Toxicology Screening

A preliminary assessment of cytotoxicity is essential.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo): a. Seed cells (e.g., HepG2 and a non-metabolically active cell line like HEK293) in 96-well plates. b. Treat the cells with a range of concentrations of the test compound for 24-48 hours. c. Perform the cell viability assay according to the manufacturer's instructions. d. Determine the CC₅₀ (50% cytotoxic concentration).

Phase 3: In Vivo Proof-of-Concept

The final preclinical phase will evaluate the compound's efficacy in a relevant animal model of metabolic disease.

3.3.1. Animal Model Selection

A diet-induced obesity (DIO) mouse model or a genetic model of type 2 diabetes (e.g., db/db mice) would be appropriate to test the hypothesis that SCOT inhibition improves glycemia.[19][20][21][22]

3.3.2. Experimental Protocol: In Vivo Efficacy Study

-

Animal Acclimatization and Grouping: a. Acclimatize the selected animal models to the housing conditions. b. Group the animals into control (vehicle) and treatment groups (different doses of the compound).

-

Dosing and Monitoring: a. Administer the compound or vehicle daily via an appropriate route (e.g., oral gavage). b. Monitor body weight, food intake, and general health throughout the study.

-

Efficacy Endpoints: a. Glucose Homeostasis: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the study. b. Blood Biochemistry: Measure fasting blood glucose, insulin, and ketone body levels. c. Tissue Analysis: At the end of the study, collect tissues (liver, muscle, adipose tissue) for histological analysis and to measure SCOT activity ex vivo.

3.3.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

A preliminary PK/PD study will be conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate its concentration in the plasma and target tissues with the observed pharmacological effects.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Activity

| Assay | Parameter | Result |

| SCOT Enzyme Inhibition | IC₅₀ (µM) | TBD |

| Enzyme Kinetics | Inhibition Type | TBD |

| Kᵢ (µM) | TBD | |

| Cell Viability (HepG2) | CC₅₀ (µM) | TBD |

| Cell Viability (HEK293) | CC₅₀ (µM) | TBD |

Table 2: Summary of In Vivo Efficacy (Example)

| Parameter | Vehicle Control | Compound (Low Dose) | Compound (High Dose) |

| Change in Body Weight (%) | TBD | TBD | TBD |

| Fasting Blood Glucose (mg/dL) | TBD | TBD | TBD |

| Area Under the Curve (AUC) in OGTT | TBD | TBD | TBD |

Future Directions and Conclusion

The successful completion of this research plan will provide a robust preclinical data package for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. Positive results, particularly the confirmation of SCOT inhibition in vitro and in vivo, leading to improved glycemic control, would strongly support its further development as a novel therapeutic for metabolic diseases.

Future studies could explore:

-

Structure-activity relationships (SAR) by synthesizing and testing analogs to optimize potency and selectivity.

-

Investigation of potential off-target effects.

-

More extensive safety and toxicology studies.

-

Exploration of its potential in other indications where modulation of ketone body metabolism may be beneficial.

This technical guide provides a scientifically rigorous and logically structured pathway for the preclinical evaluation of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. By following this roadmap, researchers can efficiently and effectively unlock the therapeutic potential of this novel chemical entity.

References

-

Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. (2024, April 8). Retrieved from [Link]

-

Zhong, Z. J., Hu, X. T., Cheng, L. P., Zhang, X. Y., Zhang, Q., & Zhang, J. (2021). Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry, 225, 113762. [Link]

-

Structure-based inhibitor design for an enzyme that binds different steroids: a potent inhibitor for human type 5 17beta-hydroxysteroid dehydrogenase. (2002). PubMed. Retrieved from [Link]

-

In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

-

In Vivo Metabolic Models. (n.d.). Selvita. Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

-

Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity. (2025, April 3). PubMed. Retrieved from [Link]

-

α-Ketoglutaric acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

-

Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor with preference for peripheral versus central tissues that improves glycemia. (n.d.). ResearchGate. Retrieved from [Link] A_3-ketoacid_Co_A_transferase_inhibitor_with_preference_for_peripheral_versus_central_tissues_that_improves_glycemia

-

Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. (2014, April 12). ACS Publications. Retrieved from [Link]

-

The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. Retrieved from [Link]

-

Greenwell, A. A., Tabatabaei Dakhili, S. A., Wagg, C. S., Saed, C. T., Chan, J. S. F., Yang, K., ... & Ussher, J. R. (2024). Pharmacological Inhibition of Succinyl Coenzyme A: 3‐Ketoacid Coenzyme A Transferase Alleviates the Progression of Diabetic Cardiomyopathy. Journal of the American Heart Association, 13(7), e032065. [Link]

-

Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2026, January 19). ResearchGate. Retrieved from [Link]

-

Metabolic Disease Models. (n.d.). Inotiv. Retrieved from [Link]

-

8.7: Enzyme Inhibition. (2025, March 18). Chemistry LibreTexts. Retrieved from [Link]

-

Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020, October 31). NCBI. Retrieved from [Link]

-

Preclinical Animal Models for Metabolic Diseases. (2025, June 16). Biocytogen. Retrieved from [Link]

-

Approaches to the Rational Design of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved from [Link]

-

OXCT1 - Succinyl-CoA:3-ketoacid coenzyme A transferase 1, mitochondrial - Sus scrofa (Pig). (n.d.). UniProt. Retrieved from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). Semantic Scholar. Retrieved from [Link]

-

Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. (2024, September 7). YouTube. Retrieved from [Link]

-

Enzyme Inhibition Kit for Metabolic Studies. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (n.d.). NCBI. Retrieved from [Link]

-

Succinyl-CoA:3-Ketoacid CoA-Transferase Deficiency. (n.d.). McGraw Hill Medical. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved from [Link]

-

A REVIEW ON RATIONAL DESIGN OF COVALENTLY AND NON-COVALENTLY BINDING ENZYME INHIBITORS. (n.d.). Jetir.org. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025, October 16). ResearchGate. Retrieved from [Link]

-

Metabolic Disorder Preclinical Disease Models. (n.d.). Syncrosome. Retrieved from [Link]

-

Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. (2025, March 30). Arkivoc. Retrieved from [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved from [Link]

-

Thermal shift assay. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of 4-Amino-thiophenes 8a,b and 9. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 5. Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Inhibition of Succinyl Coenzyme A:3‐Ketoacid Coenzyme A Transferase Alleviates the Progression of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 24090-18-4|4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid|BLD Pharm [bldpharm.com]

- 9. impactfactor.org [impactfactor.org]

- 10. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 11. mdpi.com [mdpi.com]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. annualreviews.org [annualreviews.org]

- 19. selvita.com [selvita.com]

- 20. inotiv.com [inotiv.com]

- 21. biocytogen.com [biocytogen.com]

- 22. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiophene Derivatives

Abstract

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its journey from an impurity in benzene to a cornerstone of modern pharmaceuticals is a compelling narrative of chemical discovery and innovation.[3] Thiophene's unique electronic properties and its role as a bioisostere for the phenyl group have enabled the development of a multitude of therapeutic agents with enhanced potency and improved pharmacokinetic profiles.[1][3] This guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the foundational and modern synthetic methodologies for creating novel thiophene derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a practical case study that bridges synthesis with biological evaluation, underscoring the enduring legacy and future potential of this remarkable heterocycle.

Introduction: The Enduring Significance of the Thiophene Scaffold

The story of thiophene began serendipitously in 1882 when Viktor Meyer discovered it as an unknown contaminant in crude benzene responsible for the "indophenin test" color reaction.[3] This discovery unveiled a new class of heterocyclic compounds that would become immensely valuable. The thiophene moiety is now recognized as a "privileged structure" in drug discovery, a testament to its versatile structural diversity and pharmacophoric properties.[1][3]

The significance of thiophene is quantifiable; an analysis of U.S. FDA-approved drugs between 2013-2023 ranked the thiophene moiety 4th among sulfur-containing drug categories, with 26 drugs featuring the thiophene nucleus approved across numerous pharmacological classes.[1][2] These include blockbuster drugs such as the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the antibiotic Cefoxitin, highlighting its broad therapeutic impact in cardiovascular, neurological, and infectious diseases.[1][3][4] The success of this scaffold lies in its bioisosteric relationship with the benzene ring, where the sulfur atom can enhance drug-receptor interactions through hydrogen bonding, improve metabolic stability, and modulate physicochemical properties like lipophilicity, which is crucial for crossing biological barriers.[1]

Foundational Synthetic Methodologies for the Thiophene Core

A thorough understanding of classical ring-forming reactions is essential for any researcher in this field. These methods, while sometimes harsh by modern standards, form the bedrock of thiophene chemistry and are still employed for their reliability and access to specific substitution patterns.

Paal-Knorr Thiophene Synthesis

This is a cornerstone reaction that constructs the thiophene ring from 1,4-dicarbonyl compounds.[5] The causality behind this method involves the conversion of the carbonyl oxygen atoms to sulfur, followed by dehydration to achieve aromatization.

-

Mechanism Rationale: The reaction requires a potent sulfurizing agent that can also facilitate dehydration. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the classic choices.[6][7] These reagents effectively replace the carbonyl oxygens with sulfur. The resulting 1,4-dithio intermediate readily undergoes acid-catalyzed cyclization and subsequent dehydration to form the stable aromatic thiophene ring.[7] The generation of toxic hydrogen sulfide gas necessitates careful handling in a well-ventilated fume hood.[7]

Gewald Aminothiophene Synthesis

The Gewald reaction is arguably the most important method for synthesizing 2-aminothiophenes, which are critical building blocks for a vast number of biologically active compounds.[3][8] It is a multicomponent reaction, prized for its efficiency.

-

Mechanism Rationale: The reaction proceeds via a base-catalyzed condensation of a ketone (or aldehyde) with an α-cyanoester to form an α,β-unsaturated nitrile.[1] Elemental sulfur is then added, which reacts with the enolate intermediate. The subsequent intramolecular cyclization and tautomerization yield the highly functionalized 2-aminothiophene.[9] The choice of base (often a morpholine or triethylamine) is critical to promote the initial condensation without causing unwanted side reactions.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a versatile route to 3-hydroxythiophene derivatives, starting from esters of thioglycolic acid and α,β-acetylenic esters or 1,3-dicarbonyl compounds.[6][9][10]

-

Mechanism Rationale: This synthesis is driven by a series of base-catalyzed conjugate additions and condensations.[6] Initially, the thioglycolate anion adds to the β-position of the acetylenic ester. The resulting intermediate then undergoes an intramolecular Dieckmann condensation, a ring-closing reaction that forms the five-membered ring. Subsequent tautomerization yields the aromatic 3-hydroxythiophene product.[6]

Hinsberg Synthesis

The Hinsberg synthesis constructs the thiophene ring by condensing a 1,2-dicarbonyl compound (like glyoxal) with diethyl thiodiacetate in the presence of a strong base.[6][9]

-

Mechanism Rationale: The reaction involves two consecutive aldol-type condensations. The base deprotonates the α-carbon of the thiodiacetate, creating a nucleophile that attacks one of the carbonyls. A second deprotonation and attack on the adjacent carbonyl closes the ring. The final product is achieved after dehydration.

Caption: Foundational pathways for thiophene ring synthesis.

Modern Synthetic Strategies: Efficiency, Selectivity, and Sustainability

While classical methods are robust, modern drug discovery demands greater efficiency, functional group tolerance, and environmentally benign processes.[11] Contemporary synthetic chemistry has risen to this challenge with a host of advanced methodologies.

Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized thiophene synthesis, offering high regioselectivity and milder reaction conditions.

-

Palladium-Catalyzed C-H Arylation: This powerful technique allows for the direct coupling of pre-formed thiophene rings with aryl halides.[12] The rationale is to avoid lengthy de novo synthesis when only functionalization is needed. Catalysts like bis(alkoxo)palladium complexes can achieve this with low catalyst loading and without the need for phosphine ligands, making the process more economical and sustainable.[12]

-

Copper-Catalyzed Cyclizations: Copper catalysts are effective for tandem reactions, such as the S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes, to efficiently construct the thiophene ring in one pot.[6]

Metal-Free and Green Approaches

In response to the need for sustainability, metal-free synthesis is a rapidly growing area.

-

Elemental Sulfur with Novel Substrates: Researchers have developed methods using elemental sulfur (S₈) or potassium xanthogenate (EtOCS₂K) with substrates like alkynols.[12] These reactions can be initiated by the base-free generation of a trisulfur radical anion (S₃•⁻), representing a significant departure from traditional ionic mechanisms.[12]

-

Visible-Light Photoredox Catalysis: This cutting-edge approach uses light to drive reactions under extremely mild conditions. For instance, an acridine photosensitizer can induce a [3+2] oxidative cyclization of alkynes with ketene dithioacetals to yield multisubstituted thiophenes.[12]

Advanced Multicomponent Reactions (MCRs)

Modern MCRs build upon the efficiency of the Gewald reaction to create highly complex thiophenes in a single step. These reactions are designed for maximum atom economy and minimal waste. For example, a one-pot reaction of β-ketodithioesters, α-haloketones, and an isocyanide in an aqueous solution can rapidly generate diverse thiophene scaffolds.[1]

Caption: Comparison of traditional vs. modern synthetic paradigms.

Case Study: Synthesis and Evaluation of a Novel Anti-Inflammatory Agent

To bridge theory and practice, this section provides a self-validating workflow for the discovery of a novel thiophene-based anti-inflammatory agent, from rational design to biological validation.

Rationale and Design

Many anti-inflammatory drugs containing a thiophene moiety, such as Tinoridine and Tiaprofenic acid, function by inhibiting cyclooxygenase (COX) enzymes.[4] Our hypothetical target is a novel inhibitor of COX-2. Structure-activity relationship (SAR) studies suggest that a 2-aminothiophene core substituted with electron-withdrawing groups can enhance binding affinity.[8] We will therefore design and synthesize a derivative using the Gewald reaction.

Experimental Protocol: Synthesis via Gewald Reaction

This protocol outlines the synthesis of Ethyl 2-amino-4-(4-chlorophenyl)-5-cyanothiophene-3-carboxylate.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

-

Catalyst Addition: Add triethylamine (1.4 mL, 10 mmol) dropwise to the stirred suspension at room temperature. The choice of a tertiary amine base is crucial as it is strong enough to catalyze the initial condensation but not so strong as to promote unwanted side reactions.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is self-validating; the disappearance of starting materials and the appearance of a new, UV-active spot indicates progress.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. The product will precipitate out of the aqueous solution due to its lower polarity.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 20 mL) to remove any residual base and salts, and then with a small amount of cold ethanol to remove unreacted starting materials. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to yield a pure, crystalline solid.

Structural Characterization Protocol

Confirmation of the synthesized structure is non-negotiable for trustworthiness.

-

FT-IR Spectroscopy: Record the IR spectrum. Expect to see characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C≡N stretching (nitrile, ~2200-2230 cm⁻¹), and C=O stretching (ester, ~1680-1710 cm⁻¹).

-

¹H NMR Spectroscopy: Dissolve the sample in CDCl₃. Expect to see a singlet for the amine protons (-NH₂), a quartet and a triplet for the ethyl ester group (-OCH₂CH₃), and signals in the aromatic region corresponding to the 4-chlorophenyl group.

-

¹³C NMR Spectroscopy: Confirm the number of unique carbons. Look for key signals corresponding to the nitrile carbon, the ester carbonyl carbon, and the carbons of the thiophene and phenyl rings.

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition, matching the molecular ion peak [M]+ or [M+H]+ to the calculated exact mass.

Data Presentation: SAR of Hypothetical Derivatives

To explore the SAR, several analogs could be synthesized by varying the starting aldehyde. The following table summarizes hypothetical biological data.

| Compound ID | R-Group (at position 4) | COX-2 Inhibition IC₅₀ (µM) |

| RAA1 | -Phenyl | 15.2 |

| RAA2 | -4-Chlorophenyl | 2.8 |

| RAA3 | -4-Methoxyphenyl | 25.6 |

| RAA4 | -4-Nitrophenyl | 0.9 |

-

Interpretation: The data clearly shows that electron-withdrawing groups (EWG) on the phenyl ring enhance COX-2 inhibitory activity (Cl, NO₂) compared to an unsubstituted phenyl or an electron-donating group (EDG) like methoxy. This provides a clear, data-driven direction for future optimization. A compound like RAA5 from a similar study, with a 4-chlorophenyl group, showed significant anti-cancer activity, highlighting the potential for scaffold hopping and repurposing.[8]

Caption: A self-validating workflow for novel drug discovery.

The Future of Thiophene Scaffolds in Drug Development

The utility of thiophene is far from exhausted. Its derivatives are continuously being explored for new therapeutic applications, including as neuraminidase inhibitors for influenza[13], antimicrobials against drug-resistant bacteria[14], and agents for treating neurodegenerative diseases. Beyond medicine, thiophenes are integral to materials science in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), and insights from this field may inspire novel biological applications.[1][11] The integration of computational chemistry, virtual screening, and machine learning will undoubtedly accelerate the discovery of the next generation of thiophene-based drugs, allowing for more precise targeting and tailored pharmacological profiles.[1][4]

Conclusion

From its unexpected discovery to its current status as a privileged scaffold, thiophene has proven to be an exceptionally versatile and valuable nucleus in chemical science. A mastery of both foundational and modern synthetic techniques is crucial for innovation in this field. The principles of rational design, coupled with robust, self-validating experimental workflows, empower researchers to move beyond imitation and toward the discovery of novel derivatives with significant therapeutic potential. The continued exploration of thiophene chemistry, aided by emerging technologies, promises to deliver new solutions to pressing challenges in medicine and beyond, solidifying its legacy for decades to come.

References

-

Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(03), 687-701. [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

-

Thiophene-Based Compounds. (2021). Encyclopedia MDPI. [Link]

-

Recent Achievement in the Synthesis of Thiophenes. (2021). Bentham Science Publishers. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]

-

Paal-Knorr Thiophene Synthesis. (2018). Chem-Station International Edition. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology. [Link]

-

Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

-

Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C–H Activation. (2021). Organic Letters. [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014). Molecules. [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2022). Molecules. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). ResearchGate. [Link]

-

Synthesis of Furan and Thiophene. SlideShare. [Link]

-

Fiesselmann thiophene synthesis. Filo. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. impactfactor.org [impactfactor.org]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. Fiesselmann thiophene synthesis | Filo [askfilo.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Thiophene synthesis [organic-chemistry.org]

- 13. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

spectroscopic data for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dioxo-7-thiophen-2-yl-heptanoic acid (CAS No. 24090-18-4) is a bifunctional molecule of interest in medicinal chemistry and materials science.[1][2] Its structure, incorporating a thiophene ring, a flexible aliphatic chain, and a carboxylic acid moiety, suggests potential applications as a linker molecule, a building block for novel polymers, or a precursor for pharmacologically active agents. A thorough understanding of its chemical identity and purity is paramount for any research and development endeavor, and this is unequivocally established through the application of modern spectroscopic techniques.

This guide provides a comprehensive overview of the expected spectroscopic data for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the protocols and data presented herein are grounded in fundamental principles and comparative analysis with structurally related compounds. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a field-proven perspective.

Molecular Structure and Functional Group Analysis

The logical first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify the functional groups that will give rise to characteristic signals.

Figure 1: Chemical structure of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid highlighting the key functional groups.

The key structural features are:

-

A Carboxylic Acid: This group contains a carbonyl (C=O) and a hydroxyl (O-H) group, both of which are spectroscopically active.

-

Two Ketones: The carbonyl groups within the aliphatic chain will have distinct spectroscopic signatures.

-

An Aliphatic Chain: The methylene (-CH2-) groups will produce characteristic signals in NMR.

-

A Thiophene Ring: This aromatic heterocycle has unique protons and carbons that are readily identifiable in NMR, and its C-S bond can be observed in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. The exact mass is not critical for routine characterization but should be recorded.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds. However, due to the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d6) may be preferred to avoid proton exchange with residual water in CDCl3 and to observe the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a 400 MHz or higher field spectrometer for better signal dispersion.

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). The spectral width should be set to encompass the expected chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments should be performed. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

-

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H (Carboxylic Acid) | 10.0 - 12.0 | broad singlet | 1H | - | The acidic proton is typically deshielded and often appears as a broad signal. |

| H (Thiophene) | 7.0 - 8.0 | multiplet | 3H | ~2-5 | Protons on the thiophene ring are in the aromatic region, with their exact shifts and coupling patterns depending on the substitution. |

| H (Methylene α to thiophene carbonyl) | 2.9 - 3.2 | triplet | 2H | ~7 | These protons are adjacent to a ketone, causing a downfield shift. |

| H (Methylene β to thiophene carbonyl) | 2.6 - 2.9 | triplet | 2H | ~7 | Slightly less deshielded than the α-protons. |

| H (Methylene α to carboxylic acid) | 2.3 - 2.6 | triplet | 2H | ~7 | Adjacent to the carboxylic acid carbonyl group. |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C (Carboxylic Acid Carbonyl) | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| C (Ketone Carbonyls) | 195 - 210 | Ketone carbonyl carbons are typically found in this downfield region. |

| C (Thiophene) | 125 - 145 | Carbons of the aromatic thiophene ring. |

| C (Methylene α to thiophene carbonyl) | 35 - 45 | Deshielded by the adjacent ketone. |

| C (Other Methylenes) | 20 - 35 | Aliphatic carbons in the chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid identification of functional groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR):

-

Attenuated Total Reflectance (ATR) is a modern and convenient method.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background.

-

The typical spectral range is 4000 - 400 cm⁻¹.

-

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The broadness is due to hydrogen bonding. |

| C-H (Thiophene, aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the methylene groups. |

| C=O (Ketones) | 1705 - 1725 | Strong | Characteristic sharp absorption for ketones. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | The carbonyl of the carboxylic acid. |

| C=C (Thiophene) | 1400 - 1600 | Medium | Aromatic ring stretching vibrations. |

| C-S (Thiophene) | 600 - 800 | Weak to Medium | Stretching vibration of the carbon-sulfur bond in the thiophene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Analysis:

-

Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

The mobile phase can be a gradient of water and acetonitrile with a small amount of formic acid or acetic acid to promote ionization.

-

The mass spectrometer can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. Positive ion mode may show the protonated molecule [M+H]⁺.

-

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₂O₄S

-

Molecular Weight: 240.28 g/mol [1]

-

Expected Molecular Ions:

-

Positive Ion Mode (ESI+): m/z = 241.05 [M+H]⁺

-

Negative Ion Mode (ESI-): m/z = 239.04 [M-H]⁻

-

Plausible Fragmentation Pathway

A common fragmentation pathway for such molecules involves the loss of small, stable molecules like water (H₂O) and carbon dioxide (CO₂), as well as cleavage at the keto groups.

Figure 2: A simplified, plausible fragmentation pathway for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid in negative ion mode ESI-MS.

Summary

The spectroscopic characterization of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a multi-faceted process that leverages the strengths of NMR, IR, and MS to provide a complete picture of its molecular structure. While this guide presents predicted data based on established chemical principles, it provides a robust framework for researchers to interpret their own experimentally acquired spectra. The confluence of the predicted chemical shifts, absorption frequencies, and mass-to-charge ratios should allow for the unambiguous identification and purity assessment of this compound, which is a critical step in any subsequent scientific investigation or application.

References

-

PubChem. Heptanoic Acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4,7-Dioxoheptanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Available from: [Link]

-

ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

-

Chemsrc. 4,7-dioxo-7-p-tolyl-heptanoic acid. Available from: [Link]

-

MDPI. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Available from: [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. National Center for Biotechnology Information. Available from: [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 7-(5-Thiophen-2-ylthiophen-2-yl)heptanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. Heptanoic acid, 7-(5-acetylaminomethylthien-2-yl)-. Available from: [Link]

-

National Institute of Standards and Technology. Heptanoic acid. NIST WebBook. Available from: [Link]

-

PubChem. 7-{5-[3-(4-Chloro-phenyl)-propyl]-thiophen-3-yl}-heptanoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

A Technical Guide to the Quantum Chemical Characterization of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid

Abstract

This whitepaper provides a comprehensive technical guide for conducting quantum chemical calculations on 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines a robust computational workflow designed to elucidate the structural, electronic, and spectroscopic properties of the target molecule. By leveraging Density Functional Theory (DFT), this guide explains the critical rationale behind methodological choices, from functional and basis set selection to the implementation of solvation models. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. The ultimate goal is to provide a foundational computational framework that enables a deeper understanding of the molecule's reactivity and potential applications, thereby accelerating research and development efforts.[1][2][3][4][5]

Introduction: The Imperative for Computational Insight

4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is a multifaceted organic molecule featuring a thiophene ring, a flexible aliphatic chain, and multiple reactive carbonyl and carboxylic acid functionalities. This unique combination of structural motifs suggests a rich chemical reactivity and potential utility as a synthon in medicinal chemistry or as a functional material, for instance, in corrosion inhibition.

Before committing to extensive and costly laboratory synthesis and testing, in silico analysis via quantum chemical calculations offers an invaluable predictive tool.[1][5] Such calculations allow us to build a fundamental understanding of the molecule at the electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide details a complete computational workflow, from initial structure generation to the prediction of key molecular properties that govern the molecule's behavior and potential utility.[1]

Theoretical Framework and Rationale for Method Selection

The accuracy and relevance of quantum chemical calculations are critically dependent on the chosen theoretical methods. This section explains the causality behind the selection of a robust and efficient computational protocol tailored for 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid.

The Choice of Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) presents the optimal balance between computational accuracy and resource efficiency.[6] DFT methods calculate the electronic structure of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[6] This approach has become a cornerstone of modern computational chemistry for its ability to provide reliable results for a wide range of molecular systems.[6][7]

-

Selected Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for this workflow. It incorporates a portion of exact Hartree-Fock exchange, which significantly improves the description of electronic exchange effects compared to pure DFT functionals. B3LYP has a long and successful track record for providing accurate geometries and energies for a vast array of organic molecules.[8][9][10][11] While newer functionals exist, B3LYP's reliability and extensive benchmarking make it an authoritative and trustworthy choice for this application.[8][11][12] For improved accuracy, especially concerning non-covalent interactions, an empirical dispersion correction (e.g., D3) can be incorporated.[12]

Basis Set Selection: 6-311+G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation.

-

6-311+G(d,p): A Triple-Zeta Foundation

-

6-311G : This signifies a "triple-zeta" valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution compared to smaller double-zeta sets.

-

+ : The "+" indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or in any situation where electron density is far from the nuclei, such as in the carboxylate anion of our target molecule.[13]

-

(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms.[14] These functions allow for the description of non-spherical electron density distributions, which is essential for accurately modeling chemical bonds and intermolecular interactions.[13][14]

-

This basis set provides a robust and well-balanced description of the electronic structure for our target molecule without being excessively computationally demanding.[13]

Modeling the Environment: The Polarizable Continuum Model (PCM)

Chemical and biological processes rarely occur in a vacuum. The surrounding solvent can significantly influence a molecule's conformation, reactivity, and spectroscopic properties.

-

Implicit Solvation with PCM The Polarizable Continuum Model (PCM) is an efficient method to account for solvent effects.[15][16] It models the solvent as a continuous dielectric medium rather than individual solvent molecules.[15][16][17][18] The solute molecule is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized dielectric is calculated self-consistently.[15] For this guide, water (ε ≈ 78.4) will be used as the solvent, representing a biologically relevant environment.

Step-by-Step Computational Protocol

This section provides a detailed, sequential workflow for the quantum chemical analysis of 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid. This protocol is designed for use with common quantum chemistry software packages like Gaussian or ORCA.[7][19][20][21][22][23][24][25][26]

Step 1: Molecular Structure Preparation

-